molecular formula C15H8Cl2N4O3S B11515118 3,4-dichloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dichloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11515118
M. Wt: 395.2 g/mol
InChI Key: GEPPUESNZWJIAT-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with dichloro and nitrophenyl groups, as well as a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Nitration: The nitrophenyl group is introduced via nitration of an aromatic compound using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The dichlorobenzamide moiety is coupled with the nitrophenyl-thiadiazole intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-Dichloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their catalytic activity.

    Signal Transduction Pathways: It can interfere with signal transduction pathways involved in cell growth and apoptosis, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

    3,4-Dichloro-N-(4-nitrophenyl)benzamide: Similar structure but lacks the thiadiazole ring.

    3,5-Dichloro-N-(4-nitrophenyl)benzamide: Similar structure with different chlorine substitution pattern.

    3,4-Dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide: Similar structure with additional hydroxyl and chlorine substitutions.

Uniqueness: 3,4-Dichloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H8Cl2N4O3S

Molecular Weight

395.2 g/mol

IUPAC Name

3,4-dichloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H8Cl2N4O3S/c16-11-6-3-9(7-12(11)17)13(22)18-15-20-19-14(25-15)8-1-4-10(5-2-8)21(23)24/h1-7H,(H,18,20,22)

InChI Key

GEPPUESNZWJIAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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